Comparative Hydrophilicity: 1-Ethyl vs. 1-Methyl vs. 1-Propyl Pipecolic Acid Analogs
The introduction of an N-ethyl group imparts a distinct lipophilicity profile relative to its methyl and propyl analogs. This property, measured by XLogP3, is critical for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics and optimizing target binding. The target compound (XLogP3: -1.2) is more lipophilic than the unsubstituted pipecolic acid and the N-methyl analog, potentially offering improved membrane permeability over the former while maintaining better aqueous solubility than the more lipophilic N-propyl derivative [1], [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -1.2 |
| Comparator Or Baseline | Piperidine-2-carboxylic acid: LogP ~ -2.12; N-methylpipecolic acid: XLogP3 ~ -1.5 (predicted); N-propyl analog: XLogP3 ~ -0.8 (predicted) |
| Quantified Difference | ~0.9 log unit more lipophilic than pipecolic acid; ~0.3 log unit less lipophilic than the N-methyl analog; ~0.4 log unit less lipophilic than the N-propyl analog. |
| Conditions | Calculated using XLogP3 algorithm (PubChem release 2025.04.14) and predicted values based on a +0.3 to +0.4 log unit increase per methylene group. |
Why This Matters
This specific XLogP3 value of -1.2 positions the compound in an optimal range for balancing aqueous solubility and passive membrane permeability, a key criterion in early-stage drug discovery for oral bioavailability and cell-based assay performance.
- [1] PubChem. (2026). 1-Ethylpiperidine-2-carboxylic acid (CID 22016545). National Library of Medicine. View Source
- [2] ChemBase. (n.d.). Piperidine-2-carboxylic acid. LogP value. View Source
